tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
Overview
Description
“tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group, a carbamate group, and a pyrrolidine ring in its structure .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3) attached to the nitrogen atom of the pyrrolidine ring .Scientific Research Applications
Enantioselective Synthesis
This compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential for creating antiviral and anticancer nucleoside analogues. The structure of this compound facilitates the precise stereochemical control required for the synthesis of these important biomolecules (Ober et al., 2004).
Synthesis of Natural Product Intermediates
It serves as a key intermediate in the synthesis of various natural product intermediates, including Biotin. For instance, a study detailed the synthesis from L-cystine through steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, highlighting its versatility in complex organic syntheses (Qin et al., 2014).
Halogen and Hydrogen Bonding in Crystal Structures
Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives showcases the compound's ability to participate in both hydrogen and halogen bonds. This property is crucial for understanding molecular interactions in solid states, which can inform the design of new materials with specific properties (Baillargeon et al., 2017).
Photocatalyzed Cascade Reactions
The compound is utilized in photocatalyzed cascade reactions to assemble 3-aminochromones, demonstrating its utility in developing new methodologies for constructing complex organic molecules. This application is particularly relevant for the synthesis of pharmaceuticals and agrochemicals (Wang et al., 2022).
Mechanistic Studies in Organic Synthesis
Mechanistic studies involving the tert-butyloxycarbonyl (Boc) group migration provide insights into reaction pathways and the design of new synthetic routes. Such studies are foundational for advancing synthetic organic chemistry and developing new pharmaceuticals (Xue & Silverman, 2010).
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDOXPNNMFBNA-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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